1-[2-(4-benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-4-methylpiperazine
Overview
Description
1-[2-(4-Benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-4-methylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[2-(4-benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-4-methylpiperazine involves multiple steps, typically starting with the preparation of the piperazine ring. The synthetic route often includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Nitration: The nitro group is introduced through a nitration reaction using nitric acid and sulfuric acid.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base such as pyridine.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial production methods may involve optimization of these steps to enhance efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
1-[2-(4-Benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst can convert the nitro group to an amino group.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding sulfonic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(4-Benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-4-methylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.
Comparison with Similar Compounds
1-[2-(4-Benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-4-methylpiperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties, it is structurally similar but lacks the nitrophenyl and sulfonyl groups.
1-(3-Chlorophenyl)piperazine: Used as an intermediate in the synthesis of antidepressants, it has a chlorophenyl group instead of the nitrophenyl and sulfonyl groups.
1-(3-Trifluoromethylphenyl)piperazine: Known for its psychoactive properties, it has a trifluoromethyl group in place of the nitrophenyl and sulfonyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-benzylpiperazin-1-yl)-5-nitrophenyl]sulfonyl-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-23-9-15-26(16-10-23)32(30,31)22-17-20(27(28)29)7-8-21(22)25-13-11-24(12-14-25)18-19-5-3-2-4-6-19/h2-8,17H,9-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKMNMRDCSDSPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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